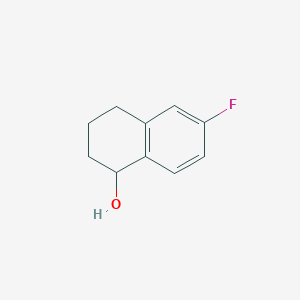

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

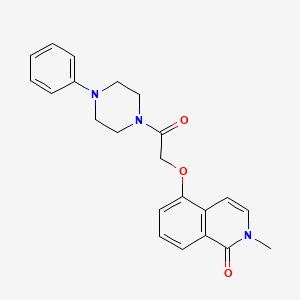

“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H12FN . It is related to the compound “6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one”, which has a similar structure but contains a ketone functional group .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” can be inferred from its IUPAC name and molecular formula. It is likely to be a tetrahydronaphthalene (a type of polycyclic aromatic hydrocarbon) with a fluoro substituent at the 6-position and a hydroxyl group at the 1-position .Applications De Recherche Scientifique

Liquid Crystal Materials for Active Matrix LCD

Research by Kusumoto et al. (2004) focused on the design and synthesis of liquid crystal materials containing a fluoro-substituted tetrahydronaphthalene structure, demonstrating their utility in active matrix LCDs. These materials exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them suitable for TFT-display applications (Kusumoto et al., 2004).

Organic Synthesis

Ooi et al. (2003) introduced fluorotetraphenylbismuth as a new reagent for the efficient regioselective alpha-phenylation of carbonyl compounds. This method highlights the potential of organobismuth(V) compounds as precursors for a wide variety of pentavalent organobismuth compounds based on fluorine chemistry (Ooi, Goto, & Maruoka, 2003).

Fluorination Techniques

Stavber et al. (2004) reported the selective and effective fluorination of various organic compounds in water using Selectfluor F-TEDA-BF4. This method demonstrates the versatility of fluorination reactions, including the transformation of 2-naphthole and 2-methoxynaphthalene into fluorinated ketones, showcasing the importance of fluorine in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).

Photophysical Properties and Cell Imaging

Yoon et al. (2019) synthesized o-phenylazonaphthol derivatives, demonstrating their unusual fluorescence with aggregation-induced emission, suitable for sensing and two-photon cell imaging applications. This research indicates the potential of fluorinated naphthalene derivatives in bioimaging and sensing technologies (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).

Organic Electronics

Tian et al. (2014) explored the synthesis and characterization of oligo(2,6-naphthalene)s for use in organic electronics. Their research demonstrates how the photophysical properties and thermal stability of these materials are influenced by their molecular structure, contributing to the development of organic thin-film transistors with high field-effect mobilities (Tian, Chen, Li, Yan, Geng, & Wang, 2014).

Propriétés

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGXOEPZSHISLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)

![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)

![3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2667467.png)

![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)

![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)